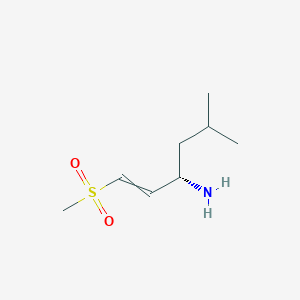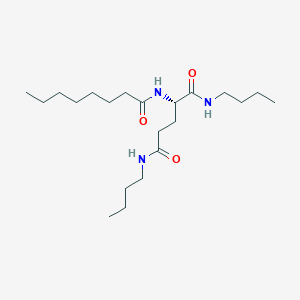
N~1~,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~5~-ジブチル-N~2~-オクタノイル-L-グルタミン酸アミドは、分子式がC21H41N3O3の化学化合物です。これは、L-グルタミン酸の誘導体であり、アミド基がジブチル基とオクタノイル基で置換されています。
準備方法
合成ルートと反応条件
N1,N~5~-ジブチル-N~2~-オクタノイル-L-グルタミン酸アミドの合成は、通常、以下の手順が含まれます。
カルボキシル基の保護: L-グルタミン酸のカルボキシル基は、適切な保護基を用いて保護され、不要な反応を防ぎます。
アミド化: 保護されたL-グルタミン酸は、ジブチルアミンとオクタノイルクロリドを、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤の存在下で反応させて、目的のアミド結合を形成します。
脱保護: 保護基を除去して、最終生成物であるN1,N~5~-ジブチル-N~2~-オクタノイル-L-グルタミン酸アミドを得ます。
工業的生産方法
N1,N~5~-ジブチル-N~2~-オクタノイル-L-グルタミン酸アミドの工業的生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスには、温度、圧力、溶媒の選択などの最適化された反応条件が含まれており、高収率で高純度の生成物を確保します。連続フローリアクターと自動化システムは、効率とスケーラビリティを向上させるためにしばしば使用されます。
化学反応の分析
反応の種類
N~1~,N~5~-ジブチル-N~2~-オクタノイル-L-グルタミン酸アミドは、以下を含むさまざまな化学反応を起こす可能性があります。
加水分解: アミド結合は、酸性または塩基性条件下で加水分解されて、対応するカルボン酸とアミンを生成します。
酸化: この化合物は、強力な酸化剤を使用して酸化されて、対応する酸化生成物を形成することができます。
置換: ジブチル基とオクタノイル基は、求核置換反応によって他の官能基で置換することができます。
一般的な試薬と条件
加水分解: 酸性(HCl)または塩基性(NaOH)条件。
酸化: 過マンガン酸カリウム(KMnO~4~)や三酸化クロム(CrO~3~)などの強力な酸化剤。
置換: 適切な触媒の存在下のアミンやアルコールなどの求核剤。
生成される主な生成物
加水分解: L-グルタミン酸、ジブチルアミン、オクタン酸。
酸化: 化合物の対応する酸化誘導体。
置換: 使用した求核剤に応じて、新しいアミドまたはエステル誘導体。
科学研究への応用
N~1~,N~5~-ジブチル-N~2~-オクタノイル-L-グルタミン酸アミドは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。
生物学: 生物学的経路の調節における潜在的な役割について、および酵素基質相互作用を研究するためのプローブとして研究されています。
医学: 抗炎症作用や鎮痛作用など、潜在的な治療効果について調査されています。
工業: 新素材の開発やさまざまな工業プロセスにおける添加剤として利用されています。
科学的研究の応用
N~1~,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in modulating biological pathways and as a probe for studying enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
作用機序
N1,N~5~-ジブチル-N~2~-オクタノイル-L-グルタミン酸アミドの作用機序は、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素や受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途と使用のコンテキストによって異なります。
類似化合物の比較
N~1~,N~5~-ジブチル-N~2~-オクタノイル-L-グルタミン酸アミドは、以下のような他の類似の化合物と比較することができます。
N~1~,N~5~-ジブチル-N~2~-(2-エチルヘキサノイル)-L-グルタミン酸アミド: 類似の構造ですが、異なるアシル基があり、化学的性質と用途が異なります。
N~1~,N~5~-ジブチル-N~2~-デカノイル-L-グルタミン酸アミド: アシル鎖が長い別の誘導体で、溶解性と反応性に影響を与えます。
N1,N~5~-ジブチル-N~2~-オクタノイル-L-グルタミン酸アミドの独自性は、ジブチル基とオクタノイル基の特定の組み合わせにあり、これは異なる化学的および生物学的特性を与えます。
類似化合物との比較
N~1~,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide can be compared with other similar compounds, such as:
N~1~,N~5~-Dibutyl-N~2~-(2-ethylhexanoyl)-L-glutamamide: Similar structure but with a different acyl group, leading to variations in chemical properties and applications.
N~1~,N~5~-Dibutyl-N~2~-decanoyl-L-glutamamide: Another derivative with a longer acyl chain, affecting its solubility and reactivity.
The uniqueness of N1,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide lies in its specific combination of dibutyl and octanoyl groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
486455-66-7 |
|---|---|
分子式 |
C21H41N3O3 |
分子量 |
383.6 g/mol |
IUPAC名 |
(2S)-N,N'-dibutyl-2-(octanoylamino)pentanediamide |
InChI |
InChI=1S/C21H41N3O3/c1-4-7-10-11-12-13-20(26)24-18(21(27)23-17-9-6-3)14-15-19(25)22-16-8-5-2/h18H,4-17H2,1-3H3,(H,22,25)(H,23,27)(H,24,26)/t18-/m0/s1 |
InChIキー |
ROVCBBIYGALCJO-SFHVURJKSA-N |
異性体SMILES |
CCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC)C(=O)NCCCC |
正規SMILES |
CCCCCCCC(=O)NC(CCC(=O)NCCCC)C(=O)NCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Methylsulfanyl)-1-[(prop-2-en-1-yl)sulfanyl]hex-1-en-3-ol](/img/structure/B12567215.png)
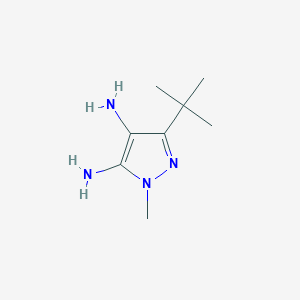
![1H-Imidazole, 2,2'-[2-(diphenylphosphino)ethylidene]bis[1-methyl-](/img/structure/B12567229.png)
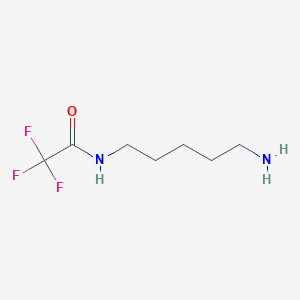
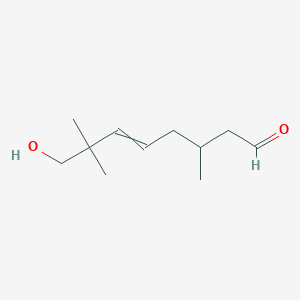
![4-Diazonio-2-[2-(diethylamino)ethyl]phenolate](/img/structure/B12567245.png)
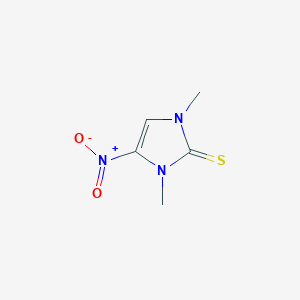
![Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane](/img/structure/B12567254.png)
![2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12567261.png)



